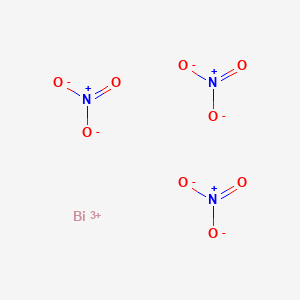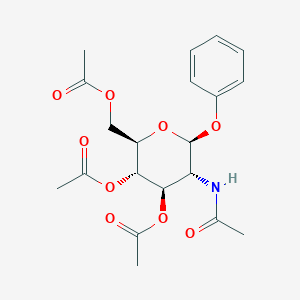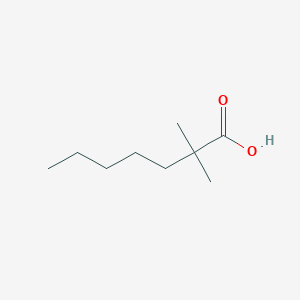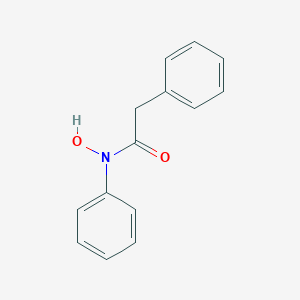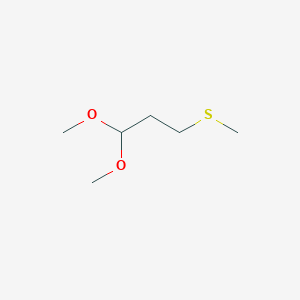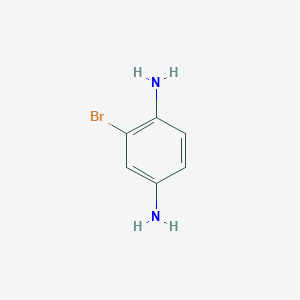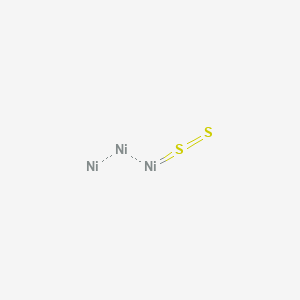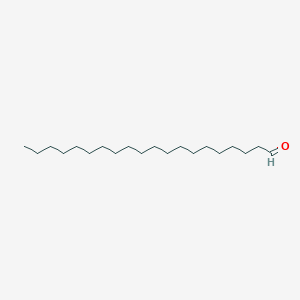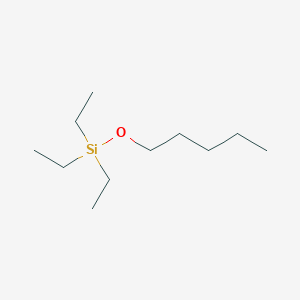
Triethyl(pentyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(pentyloxy)silane is an organosilicon compound that has gained significant attention in scientific research due to its potential applications in various fields, including material science, organic chemistry, and pharmaceuticals. This compound is a colorless liquid with a molecular formula of C11H26OSi and a molecular weight of 206.41 g/mol. In
Wirkmechanismus
The mechanism of action of triethyl(pentyloxy)silane is not well understood, and further research is needed to elucidate its mode of action. However, it is believed that this compound may act as a reducing agent, due to the presence of the Si-H bond. This reduction potential may be useful in various applications, such as in the reduction of carbonyl compounds in organic chemistry.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of triethyl(pentyloxy)silane. However, it is important to note that this compound should be handled with care, as it may be harmful if ingested or inhaled. Additionally, it may cause skin and eye irritation upon contact.
Zukünftige Richtungen
There are several future directions for scientific research on triethyl(pentyloxy)silane. One potential area of research is in the development of new synthetic methodologies using this compound as a reagent. Additionally, further investigation is needed to elucidate the mechanism of action of triethyl(pentyloxy)silane, which may lead to new applications in various fields of scientific research. Finally, there is a need for more studies on the potential toxicity and safety of this compound, particularly in the context of its use as a prodrug in pharmaceuticals.
Conclusion
In conclusion, triethyl(pentyloxy)silane is a versatile organosilicon compound that has potential applications in various fields of scientific research. Its ease of synthesis and availability make it an attractive option for researchers, although caution should be exercised due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in material science, organic chemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Triethyl(pentyloxy)silane has been extensively studied for its potential applications in various fields of scientific research. In material science, this compound has been used as a precursor for the synthesis of functionalized mesoporous silica materials, which have potential applications in catalysis, drug delivery, and environmental remediation. In organic chemistry, triethyl(pentyloxy)silane has been used as a reagent for the reduction of carbonyl compounds, as well as in the synthesis of various heterocyclic compounds. In pharmaceuticals, this compound has been investigated for its potential as a prodrug, where it can be used to improve the bioavailability and pharmacokinetics of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using triethyl(pentyloxy)silane in lab experiments is its ease of synthesis and availability. Additionally, it is a relatively inexpensive reagent, making it an attractive option for researchers on a budget. However, there are also some limitations associated with this compound, including its potential toxicity and limited information on its mechanism of action.
Synthesemethoden
The synthesis of triethyl(pentyloxy)silane involves the reaction of pentanol and triethylsilane in the presence of a catalytic amount of hydrochloric acid. The reaction proceeds via a hydrosilylation mechanism, where the Si-H bond of triethylsilane reacts with the C=C bond of pentanol to form the desired product. The reaction is typically carried out under an inert atmosphere at room temperature, and the product is purified by distillation.
Eigenschaften
CAS-Nummer |
14629-52-8 |
|---|---|
Produktname |
Triethyl(pentyloxy)silane |
Molekularformel |
C11H26OSi |
Molekulargewicht |
202.41 g/mol |
IUPAC-Name |
triethyl(pentoxy)silane |
InChI |
InChI=1S/C11H26OSi/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-11H2,1-4H3 |
InChI-Schlüssel |
CAZPSHHIYOJOIP-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](CC)(CC)CC |
Kanonische SMILES |
CCCCCO[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
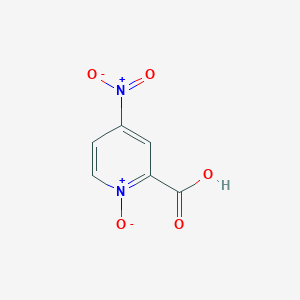
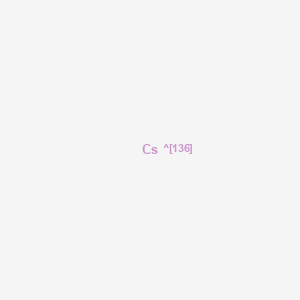
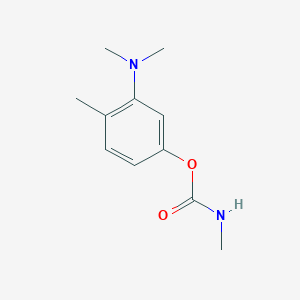
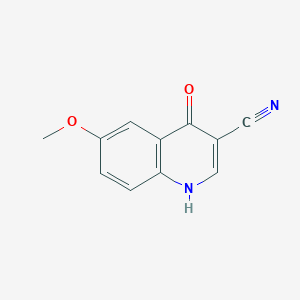
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
